3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide
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Overview
Description
3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-FLUORO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-FLUORO-2-METHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl and isopropyl groups under controlled conditions. The final step involves the coupling of the pyrazolo[3,4-b]pyridine derivative with the 4-fluoro-2-methylphenylpropanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-FLUORO-2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-FLUORO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 3-[4-(CHLOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-FLUORO-2-METHYLPHENYL)PROPANAMIDE
- 3-[4-(METHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-FLUORO-2-METHYLPHENYL)PROPANAMIDE
Uniqueness
What sets 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-FLUORO-2-METHYLPHENYL)PROPANAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H21F3N4O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H21F3N4O2/c1-11(2)27-10-15-14(19(22)23)9-18(29)26(20(15)25-27)7-6-17(28)24-16-5-4-13(21)8-12(16)3/h4-5,8-11,19H,6-7H2,1-3H3,(H,24,28) |
InChI Key |
LPVUSAMSTBVHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C(C)C)C(F)F |
Origin of Product |
United States |
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